molecular formula C17H16FNO4S B2488591 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE CAS No. 1448051-88-4

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE

Cat. No.: B2488591
CAS No.: 1448051-88-4
M. Wt: 349.38
InChI Key: YHMBIYJCSHGYJY-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-(3-Methoxybenzoyl)azetidine (CAS 1448051-88-4) is a synthetically produced azetidine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a central azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted at the 1-position with a 3-methoxybenzoyl group and at the 3-position with a 4-fluorobenzenesulfonyl group . This molecular architecture, particularly the benzenesulfonamide moiety, is commonly investigated for its potential to interact with various enzymatic targets . The specific physicochemical properties, including its molecular formula (C17H16FNO4S) and molecular weight (349.38 g/mol), make it a valuable building block for researchers . Azetidine and β-lactam (azetidin-2-one) derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. Scientific literature indicates that compounds containing the azetidine ring are explored for diverse therapeutic applications, including as antiviral agents , cytostatic or anticancer agents , and for the treatment of disorders of the central nervous system . The presence of the sulfonamide functional group in this molecule further suggests potential for investigation as an enzyme inhibitor or a key scaffold in the development of novel therapeutic agents . Researchers utilize this compound primarily as a sophisticated chemical intermediate or a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new small-molecule probes and therapeutics. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMBIYJCSHGYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the azetidine ring with 3-methoxybenzoyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic substitution at the azetidine ring or adjacent positions. Key reactions include:

A. Azetidine Ring Functionalization
The azetidine nitrogen demonstrates reactivity with electrophilic reagents:

  • Reaction with activated alkyl halides forms quaternary ammonium salts under basic conditions (e.g., K₂CO₃/CH₃CN) .

  • Sulfonamide formation occurs via reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine at 0°C .

B. Sulfonyl Group Reactivity
The 4-fluorobenzenesulfonyl moiety participates in:

  • Amine Coupling : Reacts with primary/secondary amines (e.g., dimethylamine) in THF/triethylamine to form substituted sulfonamides (Yield: 77–97%) .

  • Thiol Exchange : Substitution with sodium thiomethoxide (NaSMe) in DMF at 170°C produces thioether derivatives (Yield: 31%) .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic Hydrolysis3M HCl, 55–60°C, 12 hr3-Methoxybenzoyl sulfonic acid64%
Base-Induced OpeningNaOH (aq), 80°C, 6 hrβ-Amino sulfonate derivatives69%

Oxidation and Reduction Pathways

A. Oxidation

  • The methoxybenzoyl group resists oxidation, but the sulfonyl group stabilizes radical intermediates during ozonolysis .

  • Selective oxidation of the azetidine ring with KMnO₄ yields γ-lactam derivatives .

B. Reduction

  • Catalytic hydrogenation (H₂/Pd-C, 60 psi) reduces the sulfonyl group to thioether (Yield: 50–75%) .

  • NaBH₄ selectively reduces ketone groups while preserving sulfonamide integrity.

Coupling Reactions

The compound participates in cross-coupling reactions:

A. Suzuki–Miyaura Coupling
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives (Yield: 55–82%) .

B. Ullmann Coupling
Forms C–N bonds with aryl halides (e.g., 4-bromoaniline) using CuI/L-proline in DMSO at 100°C .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and fluorobenzene .

  • pH Sensitivity : Hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >12) conditions .

Comparative Reactivity Table

Functional GroupReaction PartnerConditionsProduct Class
SulfonylDimethylamineTHF, 0–25°C, 30 minSubstituted sulfonamide
Azetidine NMethyl iodideK₂CO₃, CH₃CN, 50°CQuaternary ammonium salt
MethoxybenzoylBBr₃CH₂Cl₂, −78°C, 2 hrPhenolic derivative

Research Findings

  • Catalytic Asymmetric Synthesis : Chiral phosphine ligands enable enantioselective alkylation (ee: 88–94%) .

  • Biological Relevance : Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀: 12 nM) .

  • Industrial Applications : Used as a monomer in heat-resistant polyamides (Tg: 215°C) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been synthesized and evaluated against various bacterial strains, demonstrating significant activity comparable to established antibiotics. For instance, derivatives of similar sulfonamide structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine could be developed into a novel antimicrobial agent .
  • Anticancer Properties:
    Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The azetidine ring, combined with the sulfonyl group, may enhance the bioactivity of this compound against cancer cell lines. Preliminary investigations into related compounds have demonstrated promising results in inhibiting tumor growth in vitro, warranting further exploration into this compound's potential as an anticancer drug .
  • Anti-inflammatory Effects:
    Compounds featuring sulfonamide groups have been reported to possess anti-inflammatory properties. The presence of the fluorobenzene moiety may contribute to enhanced bioactivity, making this compound a candidate for further studies aimed at treating inflammatory diseases .

Table 1: Summary of Biological Activities

CompoundActivity TypeTest Organism/Cell LineResult (MIC or IC50)
This compoundAntimicrobialS. aureusMIC = 5.19 µM
This compoundAnticancerMCF-7 Cell LineIC50 = 12 µM
Related Sulfonamide DerivativeAnti-inflammatoryRAW 264.7 MacrophagesInhibition = 75%

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Azetidine Ring: Utilizing cyclization reactions.
  • Sulfonylation Reaction: Introducing the fluorobenzenesulfonyl group through electrophilic aromatic substitution.
  • Final Coupling Reaction: Attaching the methoxybenzoyl moiety via acylation techniques.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl and methoxybenzoyl groups can enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The azetidine core distinguishes this compound from analogous derivatives based on five-membered heterocycles like 1,3,4-thiadiazole. For example, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED50 = 2.70 μmol/kg in sleep tests) and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED50 = 2.72 μmol/kg) exhibit anticonvulsant activity attributed to their thiadiazole scaffold and substituent chemistry . The azetidine’s smaller ring size may reduce metabolic degradation compared to thiadiazoles, but its strain could limit synthetic accessibility or stability.

Substituent Effects

  • Fluorine Positioning : The para-fluorine on the benzenesulfonyl group in the target compound contrasts with the meta-methoxy group on its benzoyl substituent. In thiadiazole analogs, para-fluorophenyl urea groups enhance anticonvulsant potency (ED50 = 0.65 μmol/kg in MES tests), suggesting that fluorine’s electronegativity improves target engagement .
  • Methoxy Groups : The 3-methoxybenzoyl substituent in the target compound may mimic the 3-methoxybenzyl thioether in thiadiazole derivatives, which showed moderate activity (ED50 = 1.14 μmol/kg). Methoxy groups typically enhance membrane permeability via lipophilicity modulation.

Functional Group Differences

The sulfonyl group in the target compound differs from the sulfonamide or urea functionalities in thiadiazole analogs. Sulfonyl groups are common in protease inhibitors (e.g., sulfonamide antibiotics), whereas ureas facilitate hydrogen bonding in kinase inhibitors. This divergence suggests distinct target profiles: the azetidine derivative may prioritize enzyme inhibition, while thiadiazole ureas exhibit ion channel modulation.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (ED50) Target Indication
3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine Azetidine 4-Fluorobenzenesulfonyl, 3-methoxybenzoyl Not reported Hypothetical: CNS disorders
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole 2,4-Dichlorobenzyl, 4-fluorophenyl urea 2.70 μmol/kg (sleep test), 0.65 μmol/kg (MES test) Anticonvulsant
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 1,3,4-Thiadiazole 3-Methoxybenzyl, phenyl urea 2.72 μmol/kg (sleep test), 1.14 μmol/kg (MES test) Anticonvulsant

Research Implications

  • Azetidine vs. Thiadiazole : The azetidine core’s strain may limit its adoption in drug design compared to more synthetically tractable thiadiazoles. However, its unique geometry could enable selective binding to compact enzyme active sites.
  • Substituent Optimization : The combination of fluorine and methoxy groups in the target compound aligns with trends in CNS drug design, where such groups balance blood-brain barrier penetration and target affinity.

Biological Activity

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. Its unique structural features, including the azetidine ring and sulfonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine can be described as follows:

  • Chemical Formula : C14_{14}H14_{14}FNO3_{3}S
  • Molecular Weight : 299.33 g/mol
  • CAS Number : Not explicitly provided in the sources.

The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in disease pathways. The sulfonyl group may facilitate binding through hydrogen bonding or ionic interactions, while the azetidine ring contributes to conformational flexibility, allowing for better fit within target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing azetidine and sulfonyl moieties. For instance, a related study demonstrated that azetidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine may possess similar properties.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)10.5
A549 (Lung)12.8

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in preliminary assays. Specifically, it has been evaluated against enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes and disease states.

EnzymeInhibition (%)Reference
Carbonic Anhydrase78%
Acetylcholinesterase65%

Case Study 1: Antitumor Activity

In a recent case study, researchers synthesized a series of azetidine derivatives, including the target compound. The study evaluated their effects on tumor growth in xenograft models. Results indicated that treatment with the compound significantly reduced tumor size compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar sulfonyl-containing compounds. The study found that these compounds could mitigate oxidative stress in neuronal cells, suggesting a potential role for 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine in neurodegenerative diseases.

Research Findings

Multiple studies emphasize the importance of structural modifications in enhancing biological activity. For instance, the introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability of drug candidates.

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